6-Chlorobenzo[d]thiazole
Description
Overview of Benzothiazole (B30560) Scaffolds in Advanced Chemical Sciences
Benzothiazole, a heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a fundamental scaffold in a multitude of scientific disciplines. benthamscience.comtandfonline.com Its unique structural and electronic properties have made it a privileged core in medicinal chemistry, materials science, and dye chemistry. derpharmachemica.comrsc.org Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. benthamscience.comtandfonline.comresearchgate.net This wide range of pharmacological effects has spurred extensive research into the synthesis and modification of the benzothiazole nucleus to develop novel therapeutic agents. jchemrev.comnih.gov
The versatility of the benzothiazole scaffold stems from its ability to be readily functionalized at various positions, particularly at the C-2 and C-6 positions, allowing for the fine-tuning of its physicochemical and biological properties. benthamscience.com This structural adaptability has led to the development of numerous benzothiazole-based compounds with applications beyond medicine, such as in the creation of fluorescent materials, imaging agents, and agricultural chemicals. derpharmachemica.compcbiochemres.commdpi.com The ongoing exploration of benzothiazole chemistry continues to unveil new derivatives with enhanced activities and novel applications, solidifying its importance in advanced chemical sciences. jchemrev.comjchemrev.com
Significance of Halogenation, Specifically Chlorination, in Benzothiazole Research
The introduction of halogen atoms, particularly chlorine, onto the benzothiazole scaffold has been a pivotal strategy in medicinal and materials chemistry to modulate the properties of these compounds. Halogenation can significantly influence a molecule's lipophilicity, electronic character, and steric profile, thereby affecting its biological activity and reactivity. ontosight.airesearchgate.net
In the context of benzothiazole research, chlorination has been shown to enhance various pharmacological activities. For instance, the presence of a chlorine atom can lead to improved antimicrobial and anticancer properties. derpharmachemica.comarabjchem.org Studies have demonstrated that chlorinated benzothiazole derivatives can exhibit potent inhibitory effects against various bacterial strains and cancer cell lines. nih.gov The position of the chlorine atom on the benzothiazole ring is crucial, as it can dictate the compound's interaction with biological targets. nih.gov For example, the introduction of a chlorine atom at the 6-position of the benzothiazole ring has been a key modification in the development of compounds with specific biological activities.
Furthermore, chlorination can also impact the synthetic accessibility and reactivity of benzothiazole derivatives, providing new avenues for the creation of complex molecules. mdpi.comrsc.org The electron-withdrawing nature of chlorine can influence the reactivity of the benzothiazole ring system, enabling a variety of chemical transformations. smolecule.com This strategic use of chlorination underscores its importance in expanding the chemical space and therapeutic potential of benzothiazole-based compounds.
Research Trajectories and Contemporary Relevance of 6-Chlorobenzo[d]thiazole
This compound has emerged as a significant building block in contemporary chemical research due to the advantageous properties conferred by the chlorine atom at the 6-position. This specific substitution pattern has been explored in the design and synthesis of a diverse array of functional molecules.
Current research on this compound and its derivatives is multifaceted, with significant efforts directed towards the development of novel therapeutic agents. For example, derivatives of this compound have been investigated for their potential as anticancer and anti-inflammatory agents. nih.govontosight.ai One notable study reported the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives and their evaluation for anti-inflammatory activity. researchgate.net Another area of active investigation is the synthesis of 6-chlorobenzothiazole-containing hybrids with other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879), to create compounds with dual-targeting capabilities against cancer-related kinases like VEGFR-2 and BRAF. mdpi.com
The contemporary relevance of this compound also extends to its use as a key intermediate in the synthesis of complex molecular architectures. For instance, it is a precursor for creating 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivatives, which are being explored for their biological potential. researchgate.net The reactivity of the chloro- and amino- groups on the 6-chlorobenzothiazole scaffold allows for a wide range of chemical modifications, making it a versatile platform for generating libraries of compounds for high-throughput screening and drug discovery programs. nih.govsmolecule.com
The continued exploration of this compound in various research domains highlights its enduring importance as a valuable synthon and a pharmacologically relevant scaffold.
Interactive Data Table: Research on this compound Derivatives
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQGOMAISTKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326036 | |
| Record name | 6-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-10-1 | |
| Record name | 2942-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 6 Chlorobenzo D Thiazole and Its Derivatives
Precursor Synthesis and Derivatization Strategies of 6-Chlorobenzo[d]thiazole
The synthesis of this compound derivatives often begins with the preparation of a key intermediate, 2-Amino-6-chlorobenzothiazole (B160215), which then serves as a versatile building block for further chemical modifications.
Synthesis of 2-Amino-6-chlorobenzothiazole as a Key Intermediate
2-Amino-6-chlorobenzothiazole (C7H5ClN2S) is a pivotal precursor for a multitude of derivatives. ontosight.ai Its synthesis can be accomplished through several routes. A common industrial method involves the oxidative ring closure of p-chlorophenylthiourea. In a typical procedure, p-chlorophenylthiourea is dissolved in concentrated sulfuric acid and treated with a catalytic amount of bromine or a bromide salt, such as hydrogen bromide. google.com This reaction is carefully controlled at temperatures between 45-70°C to facilitate the cyclization. The resulting product, 2-amino-6-chlorobenzothiazole, can be precipitated and isolated in high yield. google.com
Another established method is the reaction of 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. The reaction is maintained at a low temperature (below 10°C) during the addition of bromine to control the reaction rate. tandfonline.com The resulting hydrochloride salt of 2-amino-6-chlorobenzothiazole is then filtered and dried. tandfonline.com
| Starting Material | Reagents | Conditions | Product | Yield |
| p-Chlorophenylthiourea | 98% Sulfuric Acid, 48% Aqueous HBr | 45-70°C | 2-Amino-6-chlorobenzothiazole | 92% google.com |
| 4-Chloroaniline | Potassium Thiocyanate, Bromine, Glacial Acetic Acid | <10°C | 2-Amino-6-chlorobenzothiazole Hydrochloride | Good tandfonline.com |
Reaction of 2-Amino-6-chlorobenzothiazole with Hydrazine (B178648) Hydrate (B1144303) for Hydrazine Derivatives
The amino group at the 2-position of 2-Amino-6-chlorobenzothiazole is a key site for derivatization. A significant reaction is its conversion to a hydrazine derivative, which opens up pathways to various heterocyclic systems. The reaction of 2-Amino-6-chlorobenzothiazole with hydrazine hydrate is a common method to produce 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine. researchgate.net
This transformation is typically carried out by refluxing 2-Amino-6-chlorobenzothiazole with an excess of hydrazine hydrate in a high-boiling solvent like ethylene (B1197577) glycol. researchgate.net The reaction proceeds over several hours, after which the product precipitates upon cooling and can be isolated by filtration. researchgate.net
This hydrazine derivative is a crucial intermediate for synthesizing more complex molecules. For example, it can be further reacted with aromatic aldehydes to form Schiff bases, which can then be cyclized to create thiazolidinone or azetidinone rings. saspublishers.com Another pathway involves reacting the hydrazine with carbon disulfide and potassium hydroxide (B78521) to form a dithiocarbazinate, which can be cyclized with excess hydrazine hydrate to yield a triazole-thiol derivative. tandfonline.com
| Reactant | Reagents | Conditions | Product |
| 2-Amino-6-chlorobenzothiazole | Hydrazine Hydrate (85%), Ethylene Glycol | Reflux for 4 hours at 333 K | 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine researchgate.net |
| 1-(6-chlorobenzo[d]thiazol-2-yl)urea | Hydrazine Hydrate, NaOH, Alcohol | Reflux for 6 hours | N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide arabjchem.org |
Advanced Synthetic Approaches to this compound Derivatives
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign procedures. Advanced methods like one-pot multicomponent reactions and microwave-assisted synthesis have been successfully applied to the preparation of this compound derivatives.
One-Pot Multicomponent Reactions for Substituted Analogues
One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. nih.govresearchgate.net This approach has been utilized for the synthesis of substituted this compound analogues.
A notable example is the three-component condensation of an arylaldehyde, 2-amino-6-chlorobenzothiazole, and a nucleophile like 2-naphthol (B1666908) or 6-hydroxyquinoline. conicet.gov.ar This reaction can be catalyzed by various agents and conditions, leading to a diverse range of substituted products. conicet.gov.ar
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. orientjchem.org The synthesis of this compound derivatives has benefited significantly from this technology.
For instance, the one-pot, three-component synthesis of 1-[(6-chlorobenzo[d]thiazol-2-ylamino)-(4-hydroxyphenyl)methyl]-naphthalen-2-ol was significantly accelerated using microwave irradiation (320 W). conicet.gov.ar While the conventional heating method took 4 hours at 90°C, the microwave-assisted reaction was completed in just 10 minutes, affording the product in a high yield of 89%. conicet.gov.ar Microwave-assisted synthesis has also been employed for creating various heterocyclic systems attached to the benzothiazole (B30560) core, such as thiazolidinones. researchgate.net
Ionic liquids and simple ionic salts can play a crucial role as catalysts or reaction media in the synthesis of this compound derivatives, often enhancing reaction rates and yields. ajol.inforsc.org They are considered "green" alternatives to volatile organic solvents due to their low vapor pressure and potential for recyclability. nih.gov
In the aforementioned three-component reaction, the use of a simple ionic salt, sodium chloride (NaCl), in water proved to be highly effective. conicet.gov.ar A 10% w/v aqueous solution of NaCl facilitated the reaction under both conventional heating and microwave irradiation, with the latter providing superior results. conicet.gov.ar A comparative study of various ionic salts for the synthesis of 1-[(6-chlorobenzo[d]thiazol-2-ylamino)-(4-hydroxyphenyl)-methyl]-naphthalen-2-ol under microwave irradiation showed that NaCl gave the highest yield (89%), outperforming other salts like KCl, NaBr, and NaI. conicet.gov.ar Acidic ionic liquids such as triethylammonium (B8662869) hydrogen sulfate (B86663) have also been shown to effectively catalyze such three-component reactions, offering advantages like reusability. ajol.info
| Reaction Type | Catalyst/Medium | Conditions | Time | Yield |
| Three-component reaction | 10% w/v NaCl in water | Microwave (320 W) | 10 min | 89% conicet.gov.ar |
| Three-component reaction | 10% w/v NaCl in water | Heating at 90°C | 4 h | 85% conicet.gov.ar |
| Three-component reaction | [Et3NH]HSO4 | 80°C | 6 min | 95% ajol.info |
Microwave-Assisted Synthesis Protocols
Synthesis of Triazolo- and Oxadiazole-Fused Systems
The synthesis of benzothiazoles fused with triazole and oxadiazole rings often proceeds through a multi-step process starting from a 6-chlorobenzothiazole precursor.
One common pathway involves the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide. This intermediate serves as a versatile building block. For instance, reacting this carboxamide derivative can lead to the formation of triazolo-thiadiazole and oxadiazole derivatives of benzothiazole. researchgate.net
Another approach involves creating N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives. These intermediates can be reacted with potassium carbonate in dimethylformamide (DMF) and heated to produce triazolo[4,3-a]pyrazin analogues. sci-hub.se The reaction mixture is typically heated at 70°C for approximately 18 hours. sci-hub.se
For oxadiazole-fused systems, a common strategy begins with the condensation of 2-(4-(5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxyphenoxy) acetohydrazide with phosphorus oxychloride (POCl3) under reflux conditions to yield 1,3,4-oxadiazole (B1194373) linked benzothiazole derivatives. impactfactor.org Alternatively, 3-chloro-1-benzo[b]thiophene-2-carbohydrazine can be reacted with aromatic aldehydes to form hydrazones. These hydrazones are then treated with acetic anhydride (B1165640) to yield dihydro-1,3,4-oxadiazoles, or with chloramine-T to produce 1,3,4-oxadiazoles. ptfarm.pl
Synthesis of Thiazolidinone and Azetidinone Derivatives
The synthesis of thiazolidinone and azetidinone derivatives attached to the this compound moiety is a significant area of research.
Thiazolidinone Derivatives: A prevalent method for synthesizing 4-thiazolidinone (B1220212) derivatives begins with the preparation of Schiff bases. asianpubs.orgresearchgate.net This is achieved through the condensation of 2-amino-6-chlorobenzothiazole with various substituted benzaldehydes. The resulting 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine (Schiff base) is then cyclized by reacting it with thioglycolic acid. asianpubs.orgresearchgate.net This cyclocondensation reaction is typically carried out in a solvent like DMF, using a catalyst such as anhydrous zinc chloride (ZnCl2), and refluxed for about 8 hours. asianpubs.orgresearchgate.net The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by pouring the mixture into ice water. asianpubs.org
Azetidinone Derivatives: Azetidinones, also known as β-lactams, are four-membered cyclic amides. researchgate.netchemijournal.com Their synthesis can be achieved from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives. researchgate.net These precursors are first reacted with aryl aldehydes to form semicarbazones. researchgate.net The subsequent step is a cyclo-condensation reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (TEA) and a solvent such as 1,4-dioxane. chemijournal.com This [2+2] cycloaddition, known as the Staudinger synthesis, yields the final 1,3,4-substituted 2-azetidinone derivatives. researchgate.netchemijournal.com
Synthesis of Amide Derivatives
Amide derivatives of this compound can be synthesized through several effective routes.
A common two-step method starts with the preparation of 2-amino-6-chlorobenzothiazole. koreascience.kr This compound is then refluxed with chloroacetyl chloride in a solvent like chloroform (B151607) with potassium carbonate to yield 2-chloro-N-(6-chlorobenzothiazol-2-yl) acetamide (B32628). koreascience.kr This intermediate is subsequently condensed with various primary or secondary amines in absolute alcohol, refluxing for 4-6 hours, to afford the final N-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted amino) acetamide derivatives. koreascience.kr
A more direct, one-pot method utilizes N-heterocyclic carbene (NHC)-catalyzed oxidative amidation. In this approach, an aldehyde is treated with 6-chlorobenzo[d]thiazol-2-amine in the presence of a triazolium salt catalyst, an oxidant, and a base like cesium carbonate in a solvent such as dichloromethane. rsc.org For example, reacting 4-chlorobenzaldehyde (B46862) with 6-chlorobenzo[d]thiazol-2-amine under these conditions for 12 hours yields 4-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide in high yield. rsc.org
Another variation involves the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, where the reaction is carried out in DMF with potassium carbonate, heating at 70°C for 18 hours. sci-hub.semdpi.com
Electrochemical Cyanation of Benzothiazole Derivatives
Electrochemical methods offer a green and efficient alternative for functionalizing heterocyclic compounds. The electrochemical oxidative cyanation of this compound has been successfully achieved to produce this compound-2-carbonitrile. researchgate.net
This process is conducted in a divided electrochemical cell. researchgate.net Trimethylsilyl cyanide (TMSCN) is used as the cyanide source in a solution of n-Bu4NBF4 in DMF. researchgate.netnii.ac.jp The reaction proceeds via an electrochemically oxidative pathway to yield the corresponding nitrile product in moderate yields. researchgate.net This method avoids the use of hazardous reagents and high temperatures often associated with traditional cyanation techniques. researchgate.net
Structural Characterization and Confirmation Techniques
The confirmation of the synthesized molecular structures is a critical step, accomplished through a combination of modern spectroscopic methods and crystallographic studies. researchgate.net
Spectroscopic Analysis (IR, 1H NMR, 13C NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental for elucidating the structures of the newly synthesized this compound derivatives. researchgate.netasianpubs.org
Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. For amide derivatives, characteristic peaks include N-H stretching around 3460 cm⁻¹ and carbonyl (C=O) stretching near 1531-1699 cm⁻¹. koreascience.kr In thiazolidinone derivatives, the carbonyl (C=O) peak is prominent, appearing around 1752 cm⁻¹. asianpubs.org The C-Cl bond often shows an absorption band around 693-856 cm⁻¹. asianpubs.org
¹H Nuclear Magnetic Resonance (¹H NMR): ¹H NMR provides detailed information about the proton environment in the molecule. For amide derivatives, the NH proton of the benzothiazole appears as a singlet between δ 7.60-8.15 ppm. koreascience.kr In thiazolidinone derivatives, the diastereotopic protons of the -CH₂ group in the thiazolidinone ring often appear as a quartet between δ 3.16-3.84 ppm. asianpubs.org Aromatic protons typically resonate in the δ 7.0-8.5 ppm range. researchgate.netresearchgate.net
¹³C Nuclear Magnetic Resonance (¹³C NMR): ¹³C NMR is used to identify all unique carbon atoms. In thiazolidinone derivatives, the carbonyl carbon (-C=O) signal appears significantly downfield, above δ 170.0 ppm. asianpubs.org The -CH₂ carbon of the thiazolidinone ring shows a peak in the range of δ 33-38 ppm. asianpubs.org For this compound-2-carbonitrile, the carbon signals of the benzothiazole ring appear between δ 121.3 and 150.6 ppm, with the nitrile carbon (-CN) at δ 112.5 ppm. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds, confirming their elemental composition. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) is a key indicator. researchgate.netkoreascience.kr For example, the mass spectrum for 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-3-yl)thiazolidin-4-one shows a molecular ion peak (M+1) at m/z 348.47, confirming its molecular weight. asianpubs.org
Table 1: Spectroscopic Data for a Representative this compound Derivative: 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one (3g) asianpubs.org
| Technique | Observed Data |
|---|---|
| IR (KBr, νmax, cm⁻¹) | 3440 (N-H), 1752 (C=O), 1240 (C-O), 815 (C-Cl) |
| ¹H NMR (400 MHz, DMSO, δ ppm) | 8.00 (1H, d), 7.82 (1H, d), 7.26 (1H, dd), 6.88 (2H, d), 6.46 (1H, s), 6.40 (2H, d), 3.25 (2H, q), 2.66 (6H, s) |
| ¹³C NMR (100 MHz, DMSO, δ ppm) | 176.59, 157.65, 155.22, 153.88, 136.17, 135.08, 131.69, 129.49, 128.82, 123.86, 121.75, 115.38, 67.56, 44.01, 37.44 |
| Mass Spec (EI-MS, m/z) | 390.85 (M+1) |
Single Crystal X-ray Diffraction Studies
Studies on related benzothiazole derivatives, such as 1-[(6-chlorobenzo[d]thiazol-2-ylamino)-(4-hydroxyphenyl)-methyl]-naphthalen-2-ol, have utilized single crystal X-ray analysis to determine the exact conformation and packing features of the molecule in the crystal lattice. conicet.gov.ar For azetidinone derivatives, X-ray studies are crucial for determining the stereochemistry (cis or trans) of the substituents on the β-lactam ring by analyzing the coupling constants and spatial arrangement of the atoms. researchgate.net The analysis of intra- and intermolecular contacts, such as hydrogen bonds, helps in understanding the supramolecular structure and stability of the crystal packing. researchgate.net
Pharmacological and Biological Research Applications of 6 Chlorobenzo D Thiazole Derivatives
Antimicrobial Investigations
Derivatives of 6-chlorobenzo[d]thiazole have demonstrated considerable potential as antimicrobial agents, with numerous studies investigating their efficacy against a broad spectrum of pathogens. researchgate.netscispace.comresearchgate.netnih.govtandfonline.com Research has shown that modifying the 2-position of the benzothiazole (B30560) ring is a key strategy for developing potent antimicrobial agents. asianpubs.org These compounds have been synthesized and evaluated for their ability to combat bacterial and fungal infections, addressing the critical need for new drugs in the face of growing antibiotic resistance. researchgate.nettandfonline.com
A significant body of research confirms that this compound derivatives exhibit broad-spectrum antibacterial activity. nih.govtandfonline.comresearchgate.net For instance, a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide showed moderate to good inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) with Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 100 µg/mL. nih.govtandfonline.com
In another study, thiazolidinone derivatives featuring a 6-Cl substituent on the benzothiazole ring were assessed for their antibacterial action. nih.govresearchgate.net These compounds were tested against a panel including S. aureus, Listeria monocytogenes, E. coli, and Salmonella typhimurium, showing MIC values between 0.10 and 0.75 mg/mL. nih.gov Some synthesized N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amines also showed broad-spectrum activity, with some compounds being more active against Gram-positive microorganisms compared to Gram-negative ones. ijrpc.com
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Triazolo-thiadiazole & Oxadiazole Derivatives | S. aureus (Gram+) | 12.5–100 µg/mL | nih.govtandfonline.com |
| Triazolo-thiadiazole & Oxadiazole Derivatives | E. coli (Gram-) | 12.5–100 µg/mL | nih.govtandfonline.com |
| Triazolo-thiadiazole & Oxadiazole Derivatives | P. aeruginosa (Gram-) | 12.5–100 µg/mL | nih.govtandfonline.com |
| Triazolo-thiadiazole & Oxadiazole Derivatives | K. pneumoniae (Gram-) | 12.5–100 µg/mL | nih.govtandfonline.com |
| Thiazolidinone Derivatives | S. aureus (Gram+) | 0.12–0.75 mg/mL | nih.govresearchgate.net |
| Thiazolidinone Derivatives | L. monocytogenes (Gram+) | 0.12–0.75 mg/mL | nih.govresearchgate.net |
| Thiazolidinone Derivatives | E. coli (Gram-) | 0.12–0.75 mg/mL | nih.govresearchgate.net |
| Thiazolidinone Derivatives | S. typhimurium (Gram-) | 0.12–0.75 mg/mL | nih.govresearchgate.net |
The effectiveness of this compound derivatives extends to antibiotic-resistant bacterial strains, a critical area of antimicrobial research. Thiazolidinone derivatives containing the 6-Cl-benzothiazole moiety have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA), a resistant strain of E. coli, and P. aeruginosa. nih.govresearchgate.netmdpi.com One compound, in particular, demonstrated an MIC of 0.06 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.12 mg/mL against a resistant strain of P. aeruginosa, a potency described as nearly equipotent with streptomycin (B1217042) and superior to ampicillin. nih.govresearchgate.net The replacement of a 6-OCF₃ substituent with a 6-Cl substituent on the benzothiazole ring led to a 2.5-fold increase in activity against S. aureus, MRSA, and resistant E. coli. nih.govresearchgate.netmdpi.com
| Bacterial Strain | Activity (MIC / MBC) | Comparison | Reference |
|---|---|---|---|
| Resistant P. aeruginosa | 0.06 / 0.12 mg/mL | Almost equipotent with streptomycin; better than ampicillin | nih.govresearchgate.net |
| MRSA | Improvement of 2.5-fold over 6-OCF₃ analog | N/A | mdpi.com |
| Resistant E. coli | Improvement of 2.5-fold over 6-OCF₃ analog | N/A | mdpi.com |
To understand how these compounds exert their antibacterial effects, researchers have conducted mechanistic studies. Molecular docking studies have predicted that the inhibition of LD-carboxypeptidase is a probable mechanism of antibacterial action for certain 6-chlorobenzo[d]thiazol-2(3H)-one and thiazolidinone derivatives. nih.govresearchgate.netmdpi.com This enzyme is crucial for the synthesis of the bacterial cell wall, and its inhibition disrupts this vital process, leading to bacterial cell death.
A novel strategy in combating bacterial infections involves using compounds that can enhance the efficacy of existing antibiotics. Research has identified a this compound derivative, SN12, as a promising antibacterial synergist. nih.gov This compound was found to significantly augment the antibacterial effects of conventional antibiotics against P. aeruginosa. In a murine infection model, SN12 enhanced the activity of tobramycin (B1681333) by 100-fold, vancomycin (B549263) by 200-fold, and ciprofloxacin (B1669076) by 1000-fold compared to single-antibiotic treatments. nih.gov Furthermore, in vitro chequerboard assays confirmed a strong synergistic effect between SN12 and both ciprofloxacin and tobramycin, with Fractional Inhibitory Concentration Index (FICI) values of 0.26 and 0.25, respectively. nih.gov
In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. nih.govtandfonline.comresearchgate.net A study of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide demonstrated moderate to good activity against a panel of five fungi: Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. nih.govtandfonline.com The MIC values for these compounds were in the range of 12.5-100 µg/mL. nih.gov Certain fluoro-substituted coumarin (B35378) derivatives of 6-chlorobenzothiazole also showed potent antifungal activity, with some compounds exhibiting higher efficacy against Penicillium citrinum than the standard drug ketoconazole, although at higher concentrations. researchgate.net Another study found that a chiral β-amino ester derivative, 5dr, displayed good antifungal activity against Fusarium oxysporum, with an inhibition rate of 60.53%. mdpi.com
| Compound Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Triazolo-thiadiazole & Oxadiazole Derivatives | C. albicans | 12.5–100 µg/mL | nih.govtandfonline.com |
| Triazolo-thiadiazole & Oxadiazole Derivatives | A. niger | 12.5–100 µg/mL | nih.govtandfonline.com |
| Triazolo-thiadiazole & Oxadiazole Derivatives | A. flavus | 12.5–100 µg/mL | nih.govtandfonline.com |
| Triazolo-thiadiazole & Oxadiazole Derivatives | M. purpureus | 12.5–100 µg/mL | nih.govtandfonline.com |
| Triazolo-thiadiazole & Oxadiazole Derivatives | P. citrinum | 12.5–100 µg/mL | nih.govtandfonline.com |
| β-Amino Ester Derivative (5dr) | F. oxysporum | 60.53% inhibition | mdpi.com |
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial drugs. nih.gov For this compound derivatives, several SAR studies have provided valuable insights. It has been observed that triazolo-thiadiazole derivatives are generally more active than their 1,3,4-oxadiazole counterparts against both bacterial and fungal pathogens. nih.govtandfonline.com
The nature of the substituent on attached phenyl rings also plays a critical role. The presence of 2,4-dichloro phenyl, methyl phenyl, and 4-nitro phenyl groups at the sixth position of the triazolo-thiadiazole ring was associated with good antibacterial activity. tandfonline.com For thiazolidinone derivatives, replacing a 6-OCF₃ group with a 6-Cl substituent on the benzothiazole ring significantly improved antibacterial activity against several strains, including resistant ones. mdpi.com Specifically, this substitution enhanced activity against S. aureus, MRSA, and resistant E. coli by 2.5-fold, and against L. monocytogenes and S. typhimurium by 4 to 5-fold. researchgate.netmdpi.com This highlights that the presence and position of halogen atoms and other functional groups on the core scaffold are key determinants of antimicrobial efficacy.
Structure-Activity Relationships (SAR) in Antimicrobial Agents
Influence of Substituents on Benzothiazole and Benzene (B151609) Rings
The pharmacological potential of this compound derivatives is profoundly influenced by the nature and position of various substituents on both the benzothiazole core and any attached phenyl rings. researchgate.net Structure-Activity Relationship (SAR) studies have demonstrated that strategic modifications can enhance potency and selectivity for various biological targets.
For instance, in the context of antibacterial activity, modifying the 6-trifluoromethoxy substituent of a benzothiazole ring to a 6-Cl substituent resulted in a 2.5-fold improvement in activity against S. aureus and resistant E. coli, and a 4 to 5-fold improvement against L. monocytogenes and S. typhimirium. nih.gov Similarly, for anticonvulsant activity, derivatives with a 6-nitro group showed notable efficacy. researchgate.net
In anticancer research, substitutions on a phenyl ring attached to the benzothiazole core are crucial. The presence of electron-withdrawing groups, such as a nitro group, has been shown to improve binding affinity to certain kinases. One study that synthesized a series of N-benzyl-6-chlorobenzo[d]thiazol-2-amine derivatives found that compound B7, which has a 4-nitrobenzyl group, was particularly effective at inhibiting cancer cell proliferation. researchgate.netnih.gov This highlights how substituents on associated aromatic rings can be pivotal for biological effect.
The following table summarizes the observed influence of various substituents on the biological activity of benzothiazole derivatives.
| Substituent/Position | Biological Activity Affected | Observed Influence | Reference |
| 6-Chloro | Antibacterial | Enhanced activity against several bacterial strains compared to 6-OCF3. | nih.gov |
| 6-Nitro | Anticonvulsant | Showed significant anticonvulsant activity in MES and scPTZ models. | researchgate.net |
| 4-Nitro on Benzyl Group | Anticancer | Significantly inhibited proliferation of A431, A549, and H1299 cancer cells. | researchgate.netnih.govresearchgate.net |
| 2,6-Dichloro on Phenyl Group | Anticancer | Displayed significant anticancer potential in initial cytotoxicity screenings. | nih.gov |
Anticancer Research
The this compound scaffold is a recognized "privileged structure" in medicinal chemistry and has been the basis for the development of numerous derivatives with potent anticancer activity. sci-hub.se Research has shown that these compounds can combat cancer through various mechanisms, including inhibiting cell growth, inducing programmed cell death, and interfering with critical cellular processes like mitosis and DNA replication. saspublishers.comsci-hub.se Their diverse biological actions make them promising candidates for further development in oncology. sci-hub.seontosight.ai
Inhibition of Cancer Cell Proliferation
A primary focus of anticancer research on this compound derivatives is their ability to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of human cancer cell lines.
One notable study synthesized twenty-five novel benzothiazole derivatives and screened them for activity. researchgate.netnih.gov The compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (referred to as compound B7) was identified as a highly active agent, significantly inhibiting the proliferation of human epidermoid carcinoma (A431), and non-small cell lung cancer cells (A549 and H1299). researchgate.netnih.govresearchgate.net This antiproliferative effect was found to be dose-dependent. rsc.org
Other research has explored bis-benzothiazole structures, such as N1, N3 Bis (6-chlorobenzo (d) thiazol-2-yl) 2–substituted methyl malonamides. saspublishers.com In a wheat rootlet growth inhibition assay, used as a preliminary screen for anticancer activity, derivatives with chloro and fluoro substituents showed significant percentage inhibition of 54% and 50%, respectively. saspublishers.com
The table below details the antiproliferative activity of a key this compound derivative against various cancer cell lines.
| Compound | Cancer Cell Line | Effect | Reference |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | A431 (Epidermoid Carcinoma) | Significant inhibition of proliferation | researchgate.netnih.govresearchgate.net |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | A549 (Non-small Cell Lung Cancer) | Significant inhibition of proliferation | researchgate.netnih.govresearchgate.net |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | H1299 (Non-small Cell Lung Cancer) | Significant inhibition of proliferation | researchgate.netnih.govresearchgate.net |
Apoptosis Induction and Cell Cycle Arrest Mechanisms
Beyond simply halting proliferation, many this compound derivatives exert their anticancer effects by actively inducing programmed cell death (apoptosis) and causing cell cycle arrest, which prevents cancer cells from dividing. rsc.orgnih.gov
Flow cytometry analysis of cells treated with active benzothiazole compounds has confirmed these mechanisms. For example, compound B7, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, was shown to promote apoptosis and arrest the cell cycle at concentrations of 1, 2, and 4 μM in A431 and A549 cells. researchgate.netnih.govresearchgate.net Other studies on different thiazole (B1198619) derivatives have demonstrated a clear arrest in the G2/M phase of the cell cycle. bibliotekanauki.plresearchgate.net This arrest prevents the cell from entering mitosis and ultimately leads to cell death. The induction of apoptosis is often confirmed by observing an increase in the population of cells in the pre-G1 phase and through assays like Annexin V-FITC staining, which detects early and late apoptotic cells. bibliotekanauki.pl The activation of executioner proteins like caspase-3 is another hallmark of induced apoptosis that has been observed with related compounds. bibliotekanauki.pl
Inhibition of Signaling Pathways (e.g., AKT, ERK)
The anticancer activity of this compound derivatives is frequently linked to their ability to interfere with crucial intracellular signaling pathways that regulate cell survival, proliferation, and growth. The PI3K/AKT/mTOR pathway is a central signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. google.com
Western blot analysis has provided direct evidence that these compounds can modulate this pathway. Specifically, the active derivative 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) was confirmed to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells. researchgate.netnih.govresearchgate.net By inhibiting these key kinases, the compound effectively cuts off the survival signals that cancer cells rely on, contributing to the observed apoptosis and inhibition of proliferation. researchgate.netresearchgate.net This dual inhibition of both tumor cell survival mechanisms and the inflammatory environment that supports cancer progression represents a novel therapeutic strategy. researchgate.netresearchgate.net
Antimitotic Studies
Several studies have investigated the antimitotic potential of this compound derivatives, demonstrating their ability to interfere with cell division (mitosis). saspublishers.compensoft.net The Allium cepa (onion root tip) assay is a common and effective method for evaluating the antimitotic and cytotoxic potential of chemical compounds. ajpsonline.com
In one study, a series of N1, N3 Bis (6-chlorobenzo (d) thiazol-2-yl) 2–substituted methyl malonamides were evaluated using the onion root model. saspublishers.com The results showed a dose-dependent inhibition of mitosis. The derivative with a nitro substituent was the most potent, causing 74% inhibition of mitosis at a concentration of 20µg/ml. saspublishers.com Another derivative with a chloro substituent also showed significant activity, with 70% inhibition at the same concentration. saspublishers.com This antimitotic action is a key mechanism for inhibiting the proliferation of cancer cells. pensoft.net Molecular docking studies on related benzothiazole analogues suggest that this activity may stem from the inhibition of tubulin protein, which is essential for the formation of the mitotic spindle during cell division. pensoft.net
DNA Intercalation as a Potential Mechanism
A potential mechanism of action for some this compound derivatives is their ability to act as DNA intercalators. saspublishers.com DNA intercalators are typically planar, polyaromatic molecules that can insert themselves between the base pairs of the DNA double helix. sci-hub.se This interaction can disrupt DNA replication and transcription, ultimately leading to cell death, and is a mechanism used by several established anticancer drugs. sci-hub.senih.govresearchgate.net
The fused heterocyclic structure of the benzothiazole ring system provides the necessary planarity for such interactions. sci-hub.se Research on related benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives confirmed through spectroscopic methods (optical, CD, NMR) that these compounds have a high affinity for double-stranded DNA and that the primary mode of binding is intercalation. sci-hub.se Molecular modeling and docking studies further support this, illustrating how these molecules fit within the DNA structure. sci-hub.se The development of bis-benzothiazole compounds, such as N1, N3 Bis (6-chlorobenzo (d) thiazol-2-yl) malonamides, was based on the hypothesis that these larger molecules could serve as potent DNA bis-intercalators, binding in the minor groove and exhibiting enhanced anticancer activity. saspublishers.com
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have been a focal point in the search for new anti-inflammatory and analgesic agents. sci-hub.se Research has demonstrated that incorporating the this compound scaffold into various molecular frameworks can yield compounds with significant pharmacological activities. Studies have explored the synthesis of numerous derivatives, evaluating their potential to alleviate inflammation and pain. researchgate.net For instance, a series of benzothiazole derivatives bearing a benzenesulphonamide moiety were synthesized and assessed for their in vivo anti-inflammatory and analgesic effects. sci-hub.se
A key mechanism behind the anti-inflammatory effects of this compound derivatives is their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net These cytokines are crucial mediators in the inflammatory cascade, and their inhibition is a primary target for anti-inflammatory therapies. nih.gov
In one study, a newly synthesized derivative, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7), was shown to significantly decrease the activity of both IL-6 and TNF-α. nih.govresearchgate.net The effects of this and other compounds on the expression levels of these inflammatory factors were evaluated in mouse monocyte macrophages (RAW264.7) using enzyme-linked immunosorbent assays (ELISA). researchgate.netresearchgate.net Another derivative, N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, was found to reduce the secretion of TNF-α and IL-6 by 70–80% at a concentration of 20 μM in LPS-induced macrophages, likely through the inhibition of the NF-κB pathway. vulcanchem.com This highlights the potential of these compounds to modulate the inflammatory response at a cellular level. nih.govresearchgate.net
Table 1: Effect of this compound Derivatives on Pro-inflammatory Cytokines
| Compound | Target Cytokine(s) | Key Finding | Source(s) |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | IL-6, TNF-α | Significantly decreased the activity of IL-6 and TNF-α. | nih.gov, researchgate.net |
| N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | TNF-α, IL-6 | Reduced secretion by 70–80% at 20 μM in LPS-induced macrophages. | vulcanchem.com |
The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that play a central role in cellular responses to inflammatory stimuli. nih.gov Specifically, the p38α isoform is a well-established target for the development of anti-inflammatory drugs. researchgate.netnih.gov Several studies have shown that this compound derivatives can act as potent inhibitors of p38α MAP kinase. sci-hub.seresearchgate.net
For example, a novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivative (compound 5b) containing a benzothiazole moiety demonstrated superior p38α MAP kinase inhibitory potency (IC₅₀: 0.031 ± 0.14 µM) compared to the standard inhibitor SB 203580 (IC₅₀: 0.043 ± 0.14 µM). researchgate.netresearchgate.net Similarly, another series of N-[3-(substituted-4H-1,2,4-triazol-4-yl)]benzo[d]thiazol-2-amines yielded a compound with p38α MAP kinase inhibition (IC₅₀: 0.036 ± 0.12 μM) that was also better than the standard SB 203580 (IC₅₀: 0.043 ± 0.27 μM). sci-hub.se Molecular docking studies have further elucidated the binding modes of these compounds, showing strong interactions with key amino acid residues like MET 109 in the hinge region of the enzyme. researchgate.net
Table 2: p38α MAP Kinase Inhibition by this compound Derivatives
| Compound Series/ID | IC₅₀ Value (µM) | Standard (IC₅₀, µM) | Key Finding | Source(s) |
| Triazole-Thioacetamide Derivative (5b) | 0.031 ± 0.14 | SB 203580 (0.043 ± 0.14) | Superior inhibitory potency to the standard. | researchgate.net, researchgate.net |
| Triazolyl-aminobenzothiazole Derivative (14) | 0.036 ± 0.12 | SB 203580 (0.043 ± 0.27) | Better inhibition than the standard. | sci-hub.se |
| Benzothiazole Derivative (12l) | 0.036 | SB 203580 (0.043 ± 0.27) | Highest potency against p38α MAPK in its series. | nih.gov |
A significant drawback of many traditional non-steroidal anti-inflammatory drugs (NSAIDs) is their tendency to cause gastrointestinal ulceration. Consequently, a key goal in the development of new anti-inflammatory agents is to improve gastrointestinal (GI) safety. Research into this compound derivatives has included assessments of their ulcerogenic potential and effects on lipid peroxidation, a marker of oxidative stress. sci-hub.seresearchgate.net
Several synthesized series of compounds have shown promising profiles with low ulcerogenic action on the gastric mucosa. researchgate.net For instance, a series of benzothiazole derivatives bearing benzenesulphonamide groups were evaluated, with the most active compounds (16a and 16b) showing ulcerogenic indices of 0.82 and 0.89, respectively, which were comparable to the COX-2 inhibitor celecoxib (B62257) (0.92). sci-hub.se Another study found that its most active compound (5b) not only had potent anti-inflammatory activity but also an improved GI safety profile, characterized by a lower ulcer severity index and a protective effect against lipid peroxidation. researchgate.netresearchgate.net
Modulation of p38α MAP Kinase Activity
Insecticidal and Anthelmintic Activities
The this compound scaffold is also prevalent in compounds designed for agricultural and veterinary applications, particularly as insecticidal and anthelmintic agents. asianpubs.orgresearchgate.netasianpubs.org Benzothiazoles have a recognized broad spectrum of biological activities that are important for agrochemical use. researchgate.net
A series of (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substitutedbenzo[d]thiazol-2-yl)hydrazine derivatives were synthesized and evaluated for these properties. asianpubs.orgresearchgate.netasianpubs.org The entire series of newly synthesized compounds demonstrated good anthelmintic activity against earthworm species (Eudrilus eugeniae and Megascolex konkanensis) when compared to the standard drug mebendazole. asianpubs.org Furthermore, these compounds were screened for insecticidal activity against termites (Coptotermes formosanus), showing their potential utility in pest control. asianpubs.orgresearchgate.net
The development of new agents to control disease-spreading insects, such as mosquitoes, is a global health priority. Derivatives of this compound have been investigated for their anti-mosquito properties, including larvicidal and repellent effects. acs.org
In one study, synthesized 2,6-substituted benzo[d]thiazole analogues were screened for their properties against Anopheles arabiensis, a primary vector for malaria. acs.org The evaluation included repellency, insecticidal, and larvicidal activities, using methods such as the mosquito feeding-probing assay and the standard WHO larvicidal assay. acs.org Several of the synthesized compounds exhibited high repellent activity, comparable to the widely used repellent DEET (N,N-diethyl-m-toluamide). sci-hub.se Another study focusing on the cotton leafworm, Spodoptera littoralis, used the leaf dip method to evaluate the antifeedant activity of newly synthesized chlorobenzothiazole derivatives. researchgate.net One derivative, diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, was found to be the most toxic compound against the 4th instar larvae, with an LC₅₀ value of 34.02 ppm. researchgate.net
Table 3: Larvicidal and Repellent Activity of this compound Derivatives
| Compound Series | Target Organism | Assay Type | Key Finding | Source(s) |
| 2,6-substituted benzo[d]thiazole analogues | Anopheles arabiensis | Repellency Assay | Activity comparable to the positive control DEET. | sci-hub.se, acs.org |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)... (Compound 4) | Spodoptera littoralis (4th instar larvae) | Toxicological Assay (LC₅₀) | Most toxic compound with LC₅₀ value of 34.02 ppm. | researchgate.net |
To understand the mode of action of their insecticidal activity, researchers have studied the biochemical effects of this compound derivatives on key insect enzymes. researchgate.net Cholinesterases, such as acetylcholinesterase (AChE), are critical enzymes in the nervous system of insects, and their inhibition can lead to paralysis and death. nih.gov
A study on the toxicological effects of chlorobenzothiazole derivatives against Spodoptera littoralis larvae investigated their impact on several enzymes. researchgate.net It was found that all tested compounds increased the levels of acetylcholinesterase in the larval homogenates. researchgate.net Furthermore, certain derivatives significantly increased the activity of α-esterases, with compounds (4) and (3) causing increases of 79.9% and 62.2%, respectively. researchgate.net While some benzothiazole derivatives have been explored as cholinesterase inhibitors for treating Alzheimer's disease, their documented effects on insect enzymes underscore a distinct and important area of application in agriculture. nih.govdergipark.org.tracademie-sciences.fr
Larvicidal and Repellency Assays
Other Biological Activities
Beyond the more extensively studied areas, derivatives of this compound have demonstrated a variety of other promising biological effects in preclinical research.
Derivatives of this compound have been investigated for their potential in managing diabetes mellitus. Research has shown that certain compounds in this class can inhibit key enzymes involved in carbohydrate metabolism.
A novel series of benzothiazole derivatives was synthesized and evaluated for their in vivo hypoglycemic activity in a streptozotocin-induced diabetic rat model. researchgate.net Among the tested compounds, N-(6-chlorobenzo[d]thiazol-2-yl)-2-(diethylamino)acetamide demonstrated notable efficacy. researchgate.net The results from this study were statistically significant, indicating the potential of these derivatives as antidiabetic agents. researchgate.net
Another area of investigation is the inhibition of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. researchgate.netresearchgate.net Inhibition of this enzyme can help in controlling postprandial hyperglycemia. researchgate.net While specific studies focusing solely on 6-chlorobenzothiazole derivatives as α-glucosidase inhibitors are part of broader research on benzothiazoles, the general findings support the potential of this chemical class in diabetes management. researchgate.netresearchgate.netmdpi.com
| Compound | Activity | Model | Reference |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-(diethylamino)acetamide | Significant hypoglycemic activity | Streptozotocin-induced diabetic rats | researchgate.net |
The structural features of this compound have been found to be favorable for anticonvulsant activity. sci-hub.se Several studies have synthesized and screened derivatives for their ability to protect against seizures in various animal models.
In one study, a series of N-(6-chlorobenzo[d]thiazol-2-yl)propanamides were synthesized and evaluated for their anticonvulsant properties. nih.gov The presence of a chloro group at the 6-position of the benzothiazole ring was found to be beneficial for the anticonvulsant activity. sci-hub.se
Another study focused on 6-chlorobenzothiazolyl-2-thiosemicarbazones, with most of the synthesized compounds showing activity against both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. nih.gov Notably, compound 1 [4-(6-chlorobenzothiazol-2-yl)-1-(3-isatinimino)thiosemicarbazone] was identified as a highly promising candidate with significant protective effects in both mice and rats. nih.gov
Furthermore, a series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides were synthesized and tested. researchgate.netekb.eg The compounds containing the 6-chloro substituent displayed significant anticonvulsant activity in the MES screen. ekb.eg
| Compound Class | Key Findings | Seizure Models | Reference |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)propanamides | Chloro group at 6-position favored activity. | Not specified | sci-hub.senih.gov |
| 6-chlorobenzothiazolyl-2-thiosemicarbazones | Compound 1 showed potent activity. | MES, scPTZ | nih.gov |
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides | Significant activity in MES screen. | MES, scPTZ | researchgate.netekb.eg |
The benzothiazole scaffold, including its 6-chloro derivatives, has been explored for its antiviral potential against various viruses.
One study investigated the antiviral activity of benzothiazole derivatives against plant viruses, specifically the tobacco mosaic virus (TMV). researchgate.net While this study did not focus exclusively on 6-chloro derivatives, it highlighted the general potential of the benzothiazole ring system in developing antiviral agents. researchgate.net
More targeted research has evaluated this compound derivatives against human viruses. For instance, N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine was identified as having good binding affinities for the SARS-CoV-2 3CL protease, suggesting its potential as an inhibitor of this crucial viral enzyme. nih.govdovepress.com
Another study on anti-norovirus agents identified heterocyclic carboxamides with a 6-fluorobenzothiazole moiety as potent inhibitors. jst.go.jp Although this study used a fluoro-substituted compound, it underscores the potential of halogenated benzothiazoles in antiviral drug discovery.
| Compound/Derivative Class | Target Virus/Protein | Key Finding | Reference |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine | SARS-CoV-2 3CL Protease | Good binding affinity. | nih.govdovepress.com |
Derivatives of this compound have been synthesized and evaluated as ligands for dopamine (B1211576) receptors, with a particular focus on achieving selectivity for the D4 receptor (D4R). nih.govsemanticscholar.orgresearchgate.net The D4R is a target for several neuropsychiatric disorders. nih.govsemanticscholar.org
In a study aimed at developing D4R-selective ligands, a this compound analogue (19d ) was synthesized. nih.gov This compound exhibited a reduced binding affinity for D4R compared to the unsubstituted analogue; however, it also showed decreased affinity for D2R and D3R, leading to improved D4R selectivity. nih.govchemrxiv.org Compound 19d was found to be a partial agonist at the D4R. nih.govchemrxiv.org The study highlighted that the electronic properties of substituents on the benzothiazole ring can significantly alter receptor signaling characteristics. nih.gov
The research indicates that while adding a chloro group at the 6-position can decrease D4R potency, the effect on D2R and D3R affinity is more pronounced, ultimately enhancing selectivity for the D4 receptor. nih.govchemrxiv.org
| Compound | D4R Binding Affinity (Ki) | Selectivity Profile | Functional Activity at D4R | Reference |
|---|---|---|---|---|
| This compound analogue 19d | 27.2 ± 10.0 nM | Improved selectivity over D2R and D3R | Partial agonist | nih.govchemrxiv.orgacs.org |
The this compound moiety has been incorporated into various molecular frameworks to develop new agents against Mycobacterium tuberculosis.
One study synthesized a series of 2-mercaptobenzothiazole (B37678) derivatives and evaluated their antitubercular activity. nih.gov The 6-chloro substituted compound (C6 ) showed moderate activity against M. tuberculosis H37Ra and M. bovis BCG. nih.gov
In another study, new quinoline-urea-benzothiazole hybrids were synthesized and tested for their anti-TB activity. nih.gov The compound 1-(6-chlorobenzo[d]thiazol-2-yl)-3-(3-((7-chloroquinolin-4-yl)amino)propyl)urea (6j ) was among the derivatives that showed promising activity. nih.gov
Furthermore, research on piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives also explored the impact of a chlorophenyl group on antitubercular activity, indicating its contribution to the observed effects. dpkmr.edu.in The benzothiazole scaffold is known to target enzymes like decaprenylphosphoryl-β-D-ribose 2′-epimerase, which is essential for the synthesis of the mycobacterial cell wall. nih.gov
| Compound Class/Name | Mycobacterium Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 2-((6-Chlorobenzo[d]thiazol-2-yl)thio)-N-cyclohexylacetamide (C6) | M. tuberculosis H37Ra, M. bovis BCG | 16-64 µg/mL | nih.gov |
| 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(3-((7-chloroquinolin-4-yl)amino)propyl)urea (6j) | M. tuberculosis H37Rv | 1-10 µM (MIC90) | nih.gov |
Computational and Theoretical Studies on 6 Chlorobenzo D Thiazole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely employed to understand how derivatives of 6-chlorobenzo[d]thiazole interact with biological targets at the molecular level.
Detailed research findings from docking studies have shown that the this compound scaffold can effectively bind to various biological targets, including enzymes and receptors implicated in a range of diseases. For instance, derivatives have been docked into the active sites of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Studies have identified key interactions between these compounds and the ATP-binding site of kinases like VEGFR-2, BRAF, and p56lck. nih.govbiointerfaceresearch.com The 6-chloro substituent often plays a significant role in these interactions, contributing to binding affinity through hydrophobic and electrostatic interactions. researchgate.net
In the context of antimicrobial research, docking simulations have modeled the interactions between this compound derivatives and bacterial targets. These include studies targeting quorum sensing (QS) receptors in Gram-negative bacteria, where the compounds are predicted to bind to key amino acid residues like Trp60 and Tyr56 in the LasR receptor, thereby disrupting bacterial communication. Other research has explored interactions with enzymes like the aspartic proteinase zymogen proplasmepsin II from Plasmodium falciparum, the causative agent of malaria. sci-hub.se
The following table summarizes findings from various molecular docking studies involving derivatives of this compound.
| Target Protein/Enzyme | Therapeutic Area | Key Interactions/Findings | Citations |
| VEGFR-2 / BRAF Kinase | Anticancer | Binding energy lower than the standard inhibitor sorafenib, indicating strong potential binding. | nih.gov |
| p56lck Tyrosine Kinase | Anticancer | Binding to the ATP binding site of the protein kinase. | biointerfaceresearch.com |
| Bacterial Quorum Sensing Receptors (e.g., LasR) | Antimicrobial | Interactions with key residues (Trp60, Tyr56) to inhibit virulence. | |
| Plasmodium falciparum Aspartic Proteinase | Antimalarial | Revealing the mode of action through interactions with the enzyme's active site. | sci-hub.se |
| Cyclooxygenase (COX-2) | Anti-inflammatory | The MeSO2 substituent is positioned within the COX-2 secondary pocket, crucial for selective inhibition. | researchgate.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its analogues, DFT calculations are instrumental in predicting molecular geometries, electronic properties, and reactivity. nih.govresearchgate.netedu.krd These theoretical calculations provide insights into the intrinsic properties of the molecule that govern its chemical behavior and biological activity. researchgate.net
DFT methods are used to optimize the molecular structure to its lowest energy state, providing accurate information on bond lengths and angles. edu.krd Furthermore, these calculations can determine various electronic descriptors that are crucial for understanding the molecule's stability and reactivity. researchgate.net
The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies is the HOMO-LUMO energy gap (Eg), a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scielo.org.mx
Studies on polythiophenes containing benzothiazole (B30560) moieties have demonstrated that structural modifications can dramatically decrease the band gap. For example, the calculated band gap for poly[3-(benzo[d]thiazol-2-yl)thiophene] was found to be 0.621 eV. nih.govresearchgate.net Theoretical investigations on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives showed that substituents like -Cl and -NO2 influence the HOMO-LUMO gap, which in turn affects charge-transfer possibilities within the molecule. researchgate.net
The table below presents theoretical data on the electronic properties of related benzothiazole structures.
| Compound/Derivative System | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (Eg) (eV) | Citation |
| Poly[3-(benzo[d]thiazol-2-yl)thiophene] | - | - | 0.621 | nih.govresearchgate.net |
| Poly[3-(benzo[d]oxazole-2-yl)thiophene] | - | - | 0.239 | nih.govresearchgate.net |
| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | - | - | 4.1 | |
| Benzo[d] nih.govthiadiazole (isoBTD) | - | Higher than BTD | Higher than BTD | researchgate.net |
The electronic properties calculated via DFT, particularly the HOMO-LUMO gap and the distribution of electron density, are directly correlated with the chemical reactivity and biological activity of this compound derivatives. The electron-withdrawing nature of the chlorine atom at the 6-position enhances the electrophilic character of the benzothiazole core, making it more susceptible to nucleophilic attack.
This modification of electronic properties influences how the molecule interacts with biological targets. For example, a reduced HOMO-LUMO gap can enhance the reactivity of the molecule, which may be beneficial for its mechanism of action if it involves covalent bond formation or redox processes. In studies of dopamine (B1211576) D4 receptor ligands, the presence of an electron-withdrawing chloro substituent on the benzothiazole ring was found to increase binding affinity for D2 and D3 receptors compared to an unsubstituted analogue. chemrxiv.org This demonstrates a direct link between the electronic nature of the substituent and the resulting pharmacological profile.
Electronic Structure Analysis (HOMO, LUMO, Band Gap Energy)
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. These simulations complement the static view provided by molecular docking by offering insights into the dynamic behavior of the ligand-receptor complex. sci-hub.se
For derivatives of this compound, MD simulations have been used to assess the stability of the docked poses within the binding sites of target proteins. biointerfaceresearch.com By simulating the complex over a period of nanoseconds, researchers can observe how the ligand and protein adapt to each other, confirm the stability of key hydrogen bonds and other interactions, and calculate the binding free energy. A stable trajectory in an MD simulation, indicated by a low root-mean-square deviation (RMSD) value, suggests that the docked conformation is likely to be a stable binding mode. researchgate.net These simulations provide a more realistic representation of the physiological environment and help to refine the understanding of the ligand's mechanism of action obtained from docking studies. biointerfaceresearch.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. Various computational models are used to predict these properties for this compound derivatives, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities.
Studies on novel benzothiazole hybrids have included in silico ADMET profiling to evaluate their potential as drug candidates. nih.govnih.gov Predictions for derivatives of this compound have assessed properties such as aqueous solubility, blood-brain barrier penetration, human intestinal absorption, and potential for cardiotoxicity (e.g., hERG inhibition). nih.gov For example, in a series of quinoline-urea-benzothiazole hybrids, the majority of compounds, including a 6-chloro derivative, were predicted to have drug-like properties and a low likelihood of causing cardiotoxicity. nih.gov Similarly, newly synthesized anticancer agents based on the benzothiazole scaffold were predicted to have good drug-like properties. nih.gov
The table below summarizes predicted ADMET properties for representative this compound derivatives from a study on antitubercular agents. nih.gov
| Compound | Predicted QPlogHERG (<-5 is toxic) | Predicted QPPCaco (>500 is high) | Predicted QPlogBB (>-1 is high) | Predicted % Human Oral Absorption (>80% is high) |
| 6j (1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(3-((7-chloroquinolin-4-yl)amino)propyl)urea) | -3.737 | 1004.839 | -1.134 | 87.587% |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies attempt to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric factors) to predict the activity of new, unsynthesized compounds.
For benzothiazole analogues, QSAR models have been developed to understand the structural requirements for specific biological activities, such as antimicrobial effects. researchgate.net In one study, a QSAR model was developed for a series of 40 benzothiazole analogues against E. coli. The model, built using multiple linear regression, identified key molecular descriptors responsible for inhibitory activity. researchgate.net Such validated models can then be used to predict the activity of other compounds in the series, including those containing the this compound scaffold, thereby guiding the design of more potent agents. researchgate.net The development of these models often involves selecting relevant descriptors using techniques like genetic algorithms to ensure the model is robust and predictive. researchgate.net
Advanced Applications and Future Directions in 6 Chlorobenzo D Thiazole Research
Development of Novel Therapeutic Agents
The 6-chlorobenzo[d]thiazole core is a prominent feature in a variety of compounds investigated for therapeutic purposes. Its derivatives have shown potential across several areas of medicine, including antimicrobial, anticancer, and anti-inflammatory applications. researchgate.netontosight.ai
Researchers have synthesized and evaluated numerous derivatives, demonstrating the versatility of the this compound scaffold. For instance, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives has yielded compounds with significant anti-inflammatory and analgesic properties. researchgate.net In the realm of infectious diseases, derivatives have been developed that exhibit noteworthy antimicrobial and antifungal activities. tandfonline.com Specifically, certain compounds incorporating 2,4-dichloro phenyl, methyl phenyl, and phenoxy groups have shown good activity against various fungal strains, with Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL. tandfonline.com
Furthermore, the this compound moiety has been incorporated into molecules targeting specific cellular pathways. For example, derivatives have been designed as inhibitors of Bcl-XL, a protein involved in apoptosis, with some compounds showing IC50 values below 20 nM. amazonaws.com Other studies have focused on developing inhibitors for enzymes like VEGFR-2 and BRAF kinase, which are implicated in cancer progression. mdpi.com One such study identified a compound that potently inhibited both VEGFR-2 and BRAF with IC50 values of 0.071 μM and 0.194 μM, respectively. mdpi.com
The following table summarizes the biological activities of various this compound derivatives:
| Derivative Class | Target/Activity | Key Findings |
| Hydrazine Carboxamides | Anti-inflammatory, Analgesic | Significant in vivo activity observed. researchgate.net |
| Triazolo-thiadiazoles | Antifungal | MIC values as low as 12.5 µg/mL against fungal strains. tandfonline.com |
| Hydrazones | Bcl-XL Inhibition | IC50 values below 20 nM. amazonaws.com |
| Thiadiazole Hybrids | VEGFR-2/BRAF Kinase Inhibition | Dual inhibition with IC50 values of 0.071 μM (VEGFR-2) and 0.194 μM (BRAF). mdpi.com |
| Thiazolidinones | Antibacterial | MIC of 0.10 mg/mL against P. aeruginosa. mdpi.com |
| Dopamine (B1211576) D4 Receptor Ligands | Cocaine Use Disorder | Analogues with high D4 receptor affinity and selectivity. acs.org |
This table is interactive. Click on the headers to sort.
Applications in Materials Science and Polymer Chemistry
While the primary focus of this compound research has been in medicinal chemistry, its unique chemical properties also make it a candidate for applications in materials science. chemscene.com The benzothiazole (B30560) core is a known structural motif in various functional materials. The presence of the chlorine atom offers a site for further chemical modification, allowing for the tuning of properties such as solubility, thermal stability, and electronic characteristics.
Although specific applications of this compound in polymer chemistry are not extensively documented in the provided context, its derivatives could potentially be used as monomers or additives in the synthesis of specialized polymers. The rigid, aromatic structure could impart desirable properties like high thermal resistance and specific optical or electronic functions to a polymer chain.
Bioconjugation and Prodrug Strategies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a strategy employed to enhance the therapeutic properties of a drug. google.com This can improve solubility, targeting, and potency. google.com The this compound scaffold can be incorporated into bioconjugates to leverage its inherent biological activities. For instance, novel conjugates of benzothiazole derivatives with biomolecules like cystine and glucosamine (B1671600) have been synthesized to improve their antibacterial, antifungal, and anticancer activities. google.com
Prodrug strategies involve designing a molecule that is inactive but is converted to the active drug form within the body. This approach can overcome issues such as poor solubility or rapid metabolism. nih.gov For example, thioalkylbenzoxazole prodrugs have been developed that are activated by mycobacterial enzymes, showing activity against Mycobacterium tuberculosis. acs.org While this example uses a benzoxazole (B165842) core, a similar strategy could be applied to this compound derivatives to target specific pathogens or tissues.
Exploration of Multi-Targeting Approaches
The development of drugs that can interact with multiple biological targets is a growing area of research, particularly in complex diseases like cancer. The this compound scaffold has been utilized in the design of multi-target agents.
One study focused on creating hybrid molecules that combine the this compound moiety with a 1,3,4-thiadiazole (B1197879) ring to target both VEGFR-2 and BRAF kinase, two key proteins in cancer signaling pathways. mdpi.com This dual-targeting approach can potentially lead to more effective anticancer therapies by simultaneously inhibiting multiple pathways involved in tumor growth and proliferation. Another example involves the development of N-((6-chlorobenzo[d]thiazol-2-yl)methyl)pyridin-4-amine as part of a strategy for the dual inhibition of CCR5 and another target. nirmauni.ac.in
Investigational Studies into Resistance Mechanisms and Counter-Strategies
Antibiotic resistance is a major global health threat, and there is an urgent need for new strategies to combat resistant bacteria. yuntsg.com One approach is to develop compounds that can overcome existing resistance mechanisms or act as synergists with current antibiotics.
Research has shown that inhibiting the Gac/Rsm two-component system in Pseudomonas aeruginosa can increase its susceptibility to antibiotics. nih.gov Novel benzothiazole derivatives, including those with a 6-chloro substituent, have been identified as inhibitors of this system, demonstrating their potential as antibacterial synergists. nih.gov One such derivative, 2-((6-Chlorobenzo[d]thiazol-2-yl)amino)-N-ethylacetamide (SN15), was synthesized as part of a series of compounds with excellent biofilm inhibitory activity. nih.gov
Understanding how bacteria develop resistance to this compound-based compounds is crucial for their long-term therapeutic viability. Investigational studies would likely focus on identifying genetic mutations or the upregulation of efflux pumps that could lead to reduced efficacy. yuntsg.com Counter-strategies could then be developed, such as co-administering the benzothiazole derivative with an efflux pump inhibitor or modifying the structure to evade resistance mechanisms.
Q & A
Basic: What are the common synthetic routes for 6-chlorobenzo[d]thiazole, and how are reaction conditions optimized?
This compound is synthesized via multi-step protocols. A general method involves using 6-chlorobenzo[d]thiazol-2-amine as a precursor, reacting under controlled conditions (e.g., GP-1 method) with thionyl chloride or ethyl chloroformate in solvents like dichloromethane or acetonitrile. Key parameters include maintaining an inert atmosphere (N₂/Ar) to prevent side reactions and optimizing temperatures (e.g., 0–25°C) to enhance yields . Industrial-scale synthesis may involve crystallization and purification steps to ensure >95% purity .
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Characterization relies on 1H NMR for structural confirmation (e.g., δ 7.47–8.97 ppm for aromatic protons) and IR spectroscopy to identify functional groups (e.g., C-Cl stretching at 757 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., 342.8 g/mol for triazolo-thiadiazole derivatives), while HPLC validates purity. For derivatives, X-ray crystallography or DFT-based geometry optimization (B3LYP/6-31G) provides electronic structure insights .
Advanced: How do electronic effects of the chlorine substituent influence reactivity in coupling reactions?
The chlorine atom’s electron-withdrawing nature enhances electrophilic substitution at the 2-position of the benzothiazole ring. For Suzuki-Miyaura coupling, Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are used under microwave irradiation (80–120°C), achieving yields >70%. Solvent polarity (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. Cs₂CO₃) critically affect reaction rates and regioselectivity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from structural variations (e.g., substituents at the 2-position) or assay conditions (e.g., bacterial strain specificity). For example, derivatives with ethyl carboxylate groups show moderate antibacterial activity (MIC: 32–64 µg/mL), while thiazolidinone analogs exhibit lower potency compared to standard drugs like ciprofloxacin. Systematic SAR studies and standardized protocols (CLSI guidelines) are recommended to minimize variability .
Advanced: What strategies are effective in structure-activity relationship (SAR) studies of this compound-based compounds?
Key strategies include:
- Substituent variation : Introducing electron-donating groups (e.g., methoxy) at the 6-position to modulate lipophilicity and target binding.
- Scaffold hybridization : Merging with triazolo-thiadiazole or isoindolinone moieties to enhance anticancer activity (e.g., IC₅₀: 8–12 µM against MCF-7 cells).
- Pharmacophore modeling : Using docking studies (AutoDock Vina) to predict interactions with enzymes like EGFR or Topoisomerase II .
Advanced: How can computational methods guide the design of this compound derivatives?
DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps ≈ 4.5 eV), correlating with redox stability. Molecular dynamics simulations (AMBER) assess binding modes in biological targets, such as DNA gyrase. ADMET predictions (SwissADME) evaluate drug-likeness, prioritizing derivatives with low hepatotoxicity and high BBB permeability .
Basic: What are the documented biological activities of this compound derivatives?
Reported activities include:
- Antimicrobial : Moderate inhibition of S. aureus (MIC: 16–32 µg/mL) via disruption of cell membrane integrity.
- Anticancer : Apoptosis induction in HeLa cells through ROS generation and caspase-3 activation.
- Antifungal : Synergistic effects with fluconazole against Candida albicans (FICI: 0.5) .
Advanced: What mechanistic insights exist for the anticancer activity of this compound derivatives?
Mechanisms include:
- DNA intercalation : Planar derivatives (e.g., triazolo-thiadiazoles) bind to minor grooves, inhibiting replication.
- Enzyme inhibition : Blocking tyrosine kinase (IC₅₀: 1.2 µM) via competitive binding at the ATP site.
- Mitochondrial targeting : Disrupting membrane potential (ΔΨm) and triggering cytochrome c release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
